molecular formula C10H12F2OS B7935726 4-(2,6-Difluorophenoxy)butane-1-thiol

4-(2,6-Difluorophenoxy)butane-1-thiol

Cat. No.: B7935726
M. Wt: 218.27 g/mol
InChI Key: VEMOIUASFJEDDQ-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenoxy)butane-1-thiol is a fluorinated thiol derivative characterized by a butane chain terminating in a thiol (-SH) group and a 2,6-difluorophenoxy substituent.

Properties

IUPAC Name

4-(2,6-difluorophenoxy)butane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2OS/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-14/h3-5,14H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMOIUASFJEDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OCCCCS)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrimidine Derivatives with 2,6-Difluorophenoxy Substituents

Example Compound: 4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidine-2-amine (from ).

Property 4-(2,6-Difluorophenoxy)butane-1-thiol Pyrimidine Derivative
Core Structure Aliphatic thiol Aromatic pyrimidine ring
Key Functional Groups -SH, 2,6-difluorophenoxy -NH₂, -CF₃, 2,6-difluorophenoxy
Synthetic Route Likely via thiol nucleophilic substitution Cyclocondensation of diamine with aldehydes
Biological Activity Undocumented (theoretical: thiol-mediated interactions) Potentiates HMRGX1 receptor for pain treatment
Physicochemical Traits Higher hydrophobicity (thiol group) Enhanced metabolic stability (CF₃, pyrimidine)

Key Differences :

  • The pyrimidine derivative’s trifluoromethyl group and aromatic core improve receptor binding and metabolic stability, making it suitable for pharmaceutical applications .
  • The thiol group in this compound offers nucleophilic reactivity, enabling disulfide bond formation or covalent targeting of cysteine residues in enzymes.

Benzimidazole Analogs with Fluorinated Substituents

Example Compound : 6-(Benzodioxol-5-yloxy)-5-fluoro-2-phenyl-1H-benzimidazole (from ).

Property This compound Benzimidazole Analog
Core Structure Aliphatic thiol Aromatic benzimidazole
Key Functional Groups -SH, 2,6-difluorophenoxy Benzimidazole, benzodioxole, fluorine
Synthetic Route Likely single-step substitution Multi-step cyclization (e.g., heating in DMF)
Applications Materials/medicinal chemistry (theoretical) Antimicrobial/antiviral agents (common for benzimidazoles)

Key Differences :

  • Benzimidazoles are privileged scaffolds in drug design due to their planar aromatic structure, enabling intercalation or π-π interactions. The thiol derivative’s linear aliphatic chain may limit such interactions but offers flexibility for conjugation.

Transesterifiable Pyrimidinyl Compounds

Example Compound: Pyrimidinyl esters with 2,6-difluorophenoxy groups (from ).

Property This compound Pyrimidinyl Ester
Reactivity Thiol oxidation/disulfide formation Transesterification (e.g., methyl ester formation)
Stability Air-sensitive (thiol oxidation) Stable under anhydrous conditions
Functionalization Potential High (thiol-click chemistry) Moderate (ester hydrolysis/transesterification)

Key Differences :

  • The thiol derivative’s reactivity enables rapid functionalization (e.g., gold nanoparticle coatings), while pyrimidinyl esters are tailored for controlled release or prodrug strategies.

Research Implications and Gaps

  • Structural Insights: The 2,6-difluorophenoxy group enhances electronic effects across all compared compounds, but the core structure dictates application. Thiols excel in covalent binding; pyrimidines/benzimidazoles favor non-covalent interactions.
  • Data Limitations: Exact biological data (e.g., IC₅₀, binding affinity) for this compound are absent in the evidence, necessitating further studies.
  • Synthetic Challenges : Thiols require inert atmospheres to prevent oxidation, contrasting with the aerobic conditions used for benzimidazole synthesis .

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